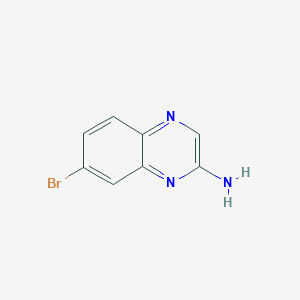

3-Amino-4-methylthiophene-2-carboxylic acid

Descripción general

Descripción

3-Amino-4-methylthiophene-2-carboxylic acid is a compound that is structurally related to various synthesized thiophene derivatives. These derivatives have been the subject of research due to their potential applications in pharmaceuticals and materials science. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and studied for their chemical properties and potential applications .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the Strecker and Bucherer-Bergs syntheses have been used to produce monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids from corresponding ketones, leading to different stereoisomers . Microwave irradiation has been employed to synthesize 2-aminothiophene-3-carboxylic acid derivatives rapidly, demonstrating the efficiency of this method . The Chan-Lam cross-coupling reaction has been utilized to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, showing the versatility of functional group tolerance in these reactions . Additionally, a one-pot Gewald synthesis has been reported for the formation of 2-aminothiophenes with various aryl groups .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been analyzed using techniques such as NMR spectroscopy. The configurations of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids have been determined by studying their NMR spectra . The infrared and 1H NMR spectra of imines derived from 3-amino-2-carbamoylthiophene indicate the presence of intramolecular hydrogen bonding, suggesting a chelate ring structure .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, 3-aminothiophenes can be transformed into thieno[2,3-d]pyrimidin-4-one and its chloro derivative under microwave irradiation . The reaction of 3-amino-2-carbamoylthiophene with cycloalkanones results in the formation of 2-carbamoyl-3-cycloalkylidenaminothiophenes . A three-component condensation involving 3-aminothiophene-2-carboxylic acid derivatives, aldehydes, and Meldrum’s acid has been developed to synthesize substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol leads to the formation of 2-methylthioaniline and benzothiazolines, indicating the photochemical reactivity of these compounds . The solubility, melting points, and stability of these compounds can vary significantly depending on their functional groups and molecular conformations, which can be inferred from the synthesis and reaction conditions described in the studies .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

3-Amino-4-methylthiophene-2-carboxylic acid and its derivatives play a crucial role in various synthesis processes. A key aspect of these compounds is their ability to transform into different thiophene derivatives. This transformation is essential for creating condensed thiophenes such as thionaphthenes, thienopyrroles, thienothiazoles, thienoisothiazoles, thienopyrimidines, thienopyridines, and thienodiazepines (Gewald, 1976).

Heterocyclic Disperse Dyes

3-Amino-4-methylthiophene-2-carboxylic acid derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from the aminothiophenes, exhibit a range of shades and possess significant wash, perspiration, sublimation, and rub fastness ratings. However, their photostability tends to be poor (Iyun et al., 2015).

Polymer Synthesis

The compound is instrumental in synthesizing monothiophenes and terthiophenes bearing amino acids. These synthesized monomers, which include carboxylic acids, have been used to form polymers. Their optical and electrochemical properties have been explored for various applications, particularly in contexts involving organic solvents and air stability (McTiernan & Chahma, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYKVHNZQCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566629 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylthiophene-2-carboxylic acid | |

CAS RN |

23968-18-5 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.